molecular formula C13H19NO3 B4672565 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine

4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine

Cat. No. B4672565
M. Wt: 237.29 g/mol
InChI Key: NMBNFAXZHORCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine, also known as DMFM, is a synthetic morpholine derivative that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. DMFM is a cyclic amine that contains both a morpholine and a furan ring, making it structurally distinct from other morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects on cells and tissues. In addition to its anti-cancer properties, 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential in other diseases. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine in lab experiments is its unique chemical structure, which allows for targeted interactions with specific enzymes and signaling pathways. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine also has a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for research on 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine. One area of interest is the development of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine-based therapeutics for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine's anti-cancer properties. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine in clinical settings.
Conclusion:
4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine, or 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine, is a synthetic morpholine derivative that has gained significant attention in scientific research for its potential therapeutic applications. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for further development as a therapeutic agent. While the synthesis of 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine is complex, its unique chemical structure allows for targeted interactions with specific enzymes and signaling pathways. Future research on 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine will likely focus on its development as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has anti-cancer properties and can inhibit the growth of various cancer cell lines. 4-(2,5-dimethyl-3-furoyl)-2,6-dimethylmorpholine has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8-5-12(11(4)17-8)13(15)14-6-9(2)16-10(3)7-14/h5,9-10H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNFAXZHORCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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